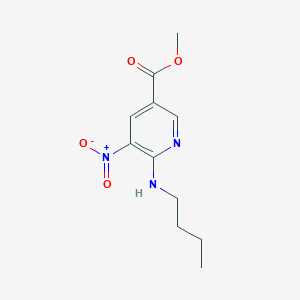

![molecular formula C10H10N2O5 B2819809 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid CAS No. 25589-42-8](/img/structure/B2819809.png)

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Vibrational Spectroscopy and Supramolecular Studies

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid has been studied in the context of vibrational spectroscopy and supramolecular chemistry. For instance, Fernandes et al. (2017) examined the crystal structure of a chloramphenicol derivative (CPS), which includes 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid. They used single-crystal X-ray diffraction and vibrational spectroscopy (Raman and infrared) to understand the homomeric synthons in the compound, emphasizing the role of non-conventional hydrogen bonds like CH⋯O, CH⋯π, and π-π stacking (Fernandes et al., 2017).

Structural and Electronic Studies

The compound has been a subject of molecular docking, vibrational, structural, electronic, and optical studies. Vanasundari et al. (2018) conducted a comparative study of different dichlorophenyl amino derivatives, including 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid. Their research included vibrational band assignments, stability analysis using natural bond orbital (NBO) analysis, and examination of noncovalent interactions like hydrogen bonding and Van der Waals interactions. They also explored the biological activities of these compounds, particularly their potential inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis and Characterization in Material Science

In material science, the compound has been used in the synthesis of novel surfactants. Chen et al. (2013) synthesized a new surfactant containing a benzene ring and 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid. They characterized the surfactant using various techniques like FTIR, NMR, and HRMS, and studied its properties including large-diameter premicellar aggregation (Chen et al., 2013).

Applications in Biochemistry

In the field of biochemistry, the compound has been investigated for its potential as an electron spin resonance probe and fluorescence quencher. Toniolo et al. (1998) discussed the use of a related nitroxide spin-labeled amino acid, which shows effectiveness as a β-turn and 310/α-helix inducer in peptides (Toniolo et al., 1998).

Novel Synthesis Methods

The compound has been a key component in the synthesis of various derivatives. For example, Buss et al. (1997) described the synthetic sequence for producing a difluoro-meta-chlorambucil derivative, involving 4-(3′-nitrophenyl)-4-oxobutanoic acid (Buss et al., 1997).

Pharmaceutical Research

In pharmaceutical research, the compound has been explored for its interaction with other chemicals and potential in drug synthesis. Mizdrak et al. (2007) identified novel metabolites in human lenses, including derivatives of 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid, which could play a role as UV filters (Mizdrak et al., 2007).

properties

IUPAC Name |

4-(2-nitroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNBCVAABWTEBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)

![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)

![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)

![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)

![3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2819746.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)